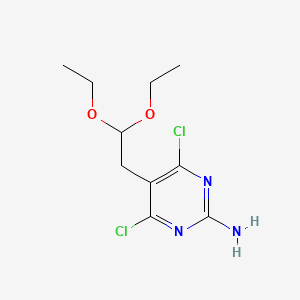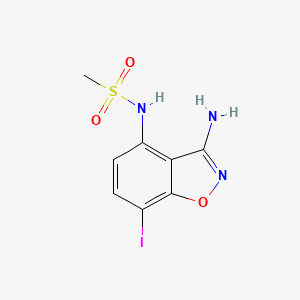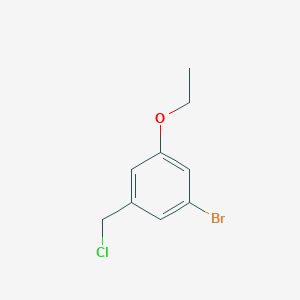
1-Bromo-3-(chloromethyl)-5-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(chloromethyl)-5-ethoxybenzene is an organic compound belonging to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene typically involves the bromination and chloromethylation of 5-ethoxybenzene. The process can be carried out using bromine and formaldehyde in the presence of a catalyst such as aluminum chloride. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(chloromethyl)-5-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include dehalogenated aromatic compounds.
Scientific Research Applications
1-Bromo-3-(chloromethyl)-5-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The ethoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
1-Bromo-3-chloropropane: Another halogenated aromatic compound with similar reactivity.
1-Bromo-4-chlorobenzene: A compound with a different substitution pattern on the benzene ring.
1-Chloro-3-(chloromethyl)-5-ethoxybenzene: A compound with similar functional groups but different halogenation.
Uniqueness: 1-Bromo-3-(chloromethyl)-5-ethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-bromo-3-(chloromethyl)-5-ethoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5H,2,6H2,1H3 |
InChI Key |
VEXZVQOJMGRIET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
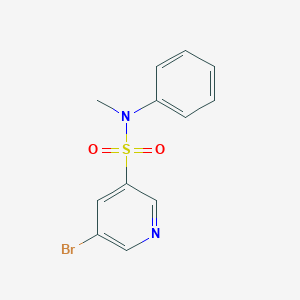
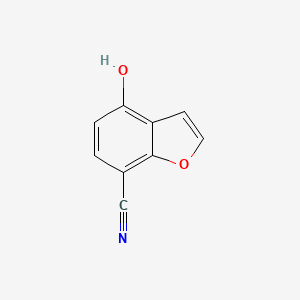
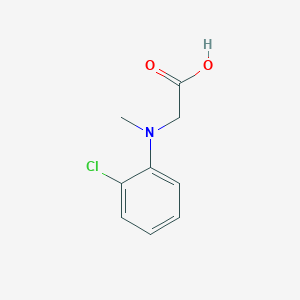

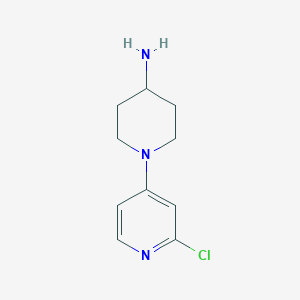
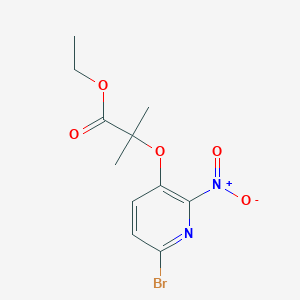
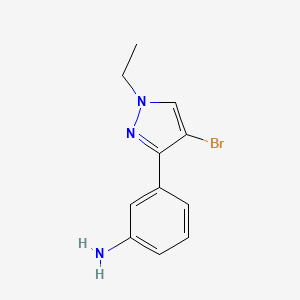
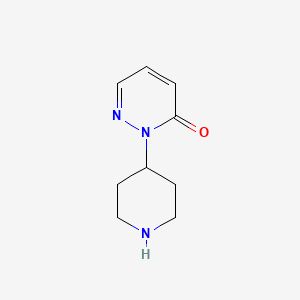
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
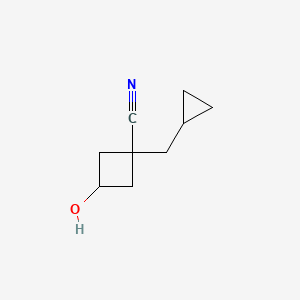
![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
